Pyridine 2
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Overview
Description
Pyridine 2, also known as 2-pyridine, is a heterocyclic aromatic organic compound with the molecular formula C5H5N. It is structurally similar to benzene, but one of the carbon atoms in the benzene ring is replaced by a nitrogen atom, making it a six-membered ring with one nitrogen atom.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of acetaldehyde with ammonia in the presence of sodium amide to form 2-pyridine.
Biltz Synthesis: This method involves the cyclization of 2-aminopyridine with acetic anhydride to form 2-pyridine.
Industrial Production Methods: Industrial production of 2-pyridine typically involves the Chichibabin synthesis due to its cost-effectiveness and scalability. The reaction is carried out in a high-temperature environment with a controlled atmosphere to ensure the formation of the desired product.
Types of Reactions:
Oxidation: 2-pyridine can be oxidized to form pyridine-N-oxide.
Reduction: Reduction of 2-pyridine can lead to the formation of 2-pyridylamine.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Pyridine-N-oxide
Reduction: 2-pyridylamine
Substitution: Brominated or nitrated derivatives of 2-pyridine
Scientific Research Applications
2-pyridine is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a ligand in coordination chemistry and is used in the synthesis of various metal complexes.
Biology: It is used as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: 2-pyridine derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-pyridine exerts its effects depends on its specific application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal ions through its nitrogen atom. In pharmaceutical applications, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrimidine
Quinoline
Isoquinoline
Purine
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Properties
Molecular Formula |
C18H21ClN2O4 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-[4-(1-methylpyridin-1-ium-4-yl)buta-1,3-dienyl]aniline;perchlorate |
InChI |
InChI=1S/C18H21N2.ClHO4/c1-19(2)18-10-8-16(9-11-18)6-4-5-7-17-12-14-20(3)15-13-17;2-1(3,4)5/h4-15H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NLMFYNOPYRGQDW-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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